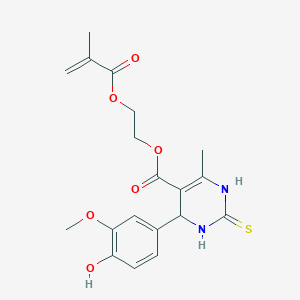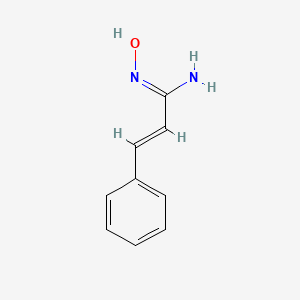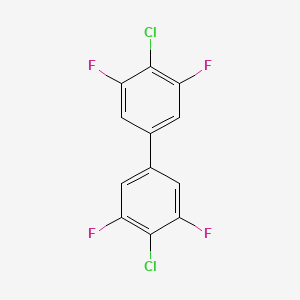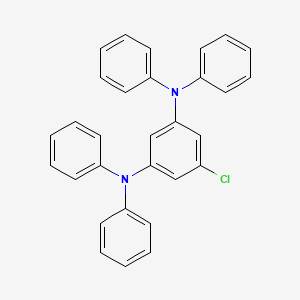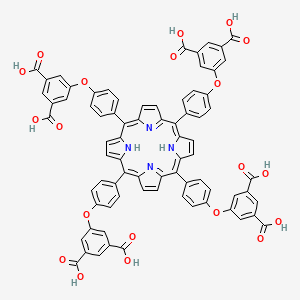
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems, such as hemoglobin and chlorophyll. This specific compound is characterized by its four phenyl groups substituted with 3,5-dicarboxylphenoxy groups, making it a versatile molecule for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Rothemund reaction, where pyrrole and the corresponding aldehyde are heated in a solvent like propionic acid . The reaction is carried out under anaerobic conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The purification process often involves chromatography techniques to isolate the desired product.
化学反応の分析
Types of Reactions
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalytic applications.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.
Biology: Employed in the study of enzyme mimetics and as a probe for studying biological systems.
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of sensors and materials for environmental monitoring.
作用機序
The mechanism by which 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin exerts its effects involves its ability to interact with light and generate reactive oxygen species (ROS). In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can induce cell death in cancer cells . The porphyrin ring structure allows for efficient energy transfer and interaction with various molecular targets.
類似化合物との比較
Similar Compounds
5,10,15,20-Tetrakis(4-carboxylphenyl)porphyrin: Similar in structure but lacks the 3,5-dicarboxylphenoxy groups.
5,10,15,20-Tetra(4-hydroxyphenyl)porphyrin: Contains hydroxy groups instead of carboxylphenoxy groups.
5,10,15,20-Tetra(4-aminophenyl)porphyrin: Features amino groups on the phenyl rings.
Uniqueness
5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin is unique due to its specific functional groups, which enhance its solubility and reactivity. The presence of carboxyl groups allows for better interaction with biological molecules and facilitates its use in medical applications.
特性
分子式 |
C76H46N4O20 |
|---|---|
分子量 |
1335.2 g/mol |
IUPAC名 |
5-[4-[10,15,20-tris[4-(3,5-dicarboxyphenoxy)phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C76H46N4O20/c81-69(82)41-25-42(70(83)84)30-53(29-41)97-49-9-1-37(2-10-49)65-57-17-19-59(77-57)66(38-3-11-50(12-4-38)98-54-31-43(71(85)86)26-44(32-54)72(87)88)61-21-23-63(79-61)68(40-7-15-52(16-8-40)100-56-35-47(75(93)94)28-48(36-56)76(95)96)64-24-22-62(80-64)67(60-20-18-58(65)78-60)39-5-13-51(14-6-39)99-55-33-45(73(89)90)27-46(34-55)74(91)92/h1-36,77,80H,(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96) |
InChIキー |
CTEYOWMSXJRJRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC8=CC(=CC(=C8)C(=O)O)C(=O)O)C9=CC=C(C=C9)OC1=CC(=CC(=C1)C(=O)O)C(=O)O)C=C4)C1=CC=C(C=C1)OC1=CC(=CC(=C1)C(=O)O)C(=O)O)N3)OC1=CC(=CC(=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


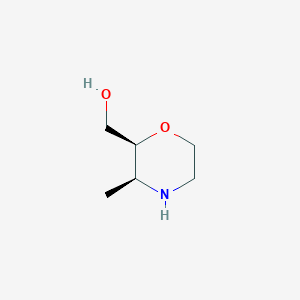
![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)
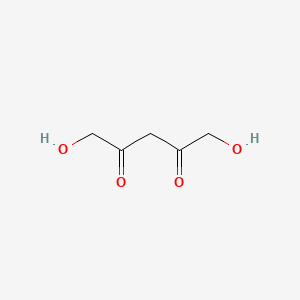

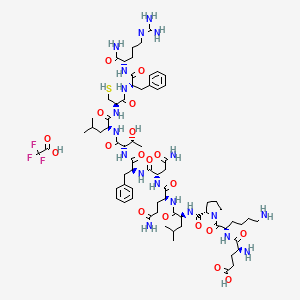

![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
